

The Epigenetic Impact of (S,S)-TAK-418: A Technical Overview

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Compound of Interest

Compound Name: (S,S)-TAK-418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the epigenetic modifications induced by **(S,S)-TAK-418**, a novel, brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following sections detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize the core signaling pathways and experimental workflows.

Core Mechanism of Action

(S,S)-TAK-418 is a selective, orally active small molecule that functions as an irreversible inhibitor of the LSD1 enzyme (also known as KDM1A)[1][2]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By targeting the catalytic FAD in the LSD1 active site, TAK-418 inhibits its demethylase activity[3].

The primary epigenetic consequence of LSD1 inhibition by TAK-418 is an increase in the methylation levels of H3K4 and H3K9[1][4]. This modulation of histone methylation "unlocks" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression observed in certain neurodevelopmental disorders[1][4]. Preclinical studies have demonstrated that TAK-418 can rescue H3K4 histone modification defects and normalize adult neurogenesis in mouse models of Kabuki syndrome[3]. Furthermore, it has been shown to ameliorate autism-like symptoms in rodent models by normalizing aberrant gene expression and DNA methylation[4][5]. The therapeutic potential of TAK-418 lies in its ability to act as a "master key"

to restore homeostatic regulation of global gene expression rather than targeting specific genes or pathways[5][6][7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of **(S,S)-TAK-418**.

Table 1: In Vitro Enzyme Inhibition

Parameter	Value	Reference
IC50 for LSD1 Inhibition	2.9 nM	[1][4]
kinact/KI	$3.8 \times 10^5 \pm 3.8 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	[4]

Table 2: Preclinical Pharmacokinetics in Rodents

Species	Dose	Key Findings	Reference
Mouse	1 or 3 mg/kg (single administration)	Increased H3K4me2 levels at the Ucp2 gene in the brain.	[1][4]
Rodents	Not specified	Good pharmacokinetic profile and inhibition of LSD1 enzyme activity in the brain without hematological toxicity.	[1][4]

Table 3: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers

Study Design	Dose Range	Key Findings	Reference
Single Rising Dose (SRD)	5-60 mg; 120-160 mg	Nearly linear pharmacokinetic profile, rapid absorption, short terminal half-life.	[8]
Multiple Rising Dose (MRD)	20-160 mg (once daily for 10 days)	No obvious accumulation. Administration with food delayed peak plasma concentrations, but overall exposure was unaffected. Rapidly crossed the blood-brain barrier.	[3][8]

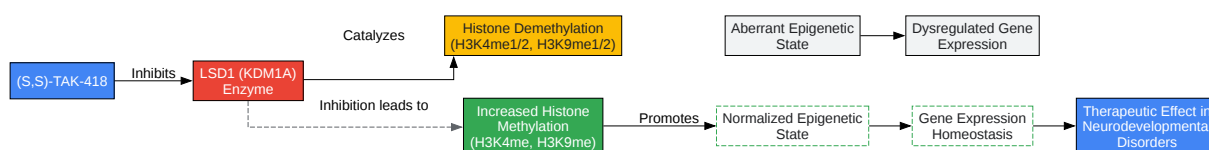
Table 4: Preclinical Pharmacodynamic Effects on Histone Methylation

Model	Treatment	Target Gene	Histone Mark	Outcome	Reference
Primary Cultured Rat Neurons	TAK-418	Ucp2	H3K4me1/2/3 , H3K9me2	Increased methylation levels and induced Ucp2 mRNA expression.	[1][4]
Primary Cultured Rat Neurons	TAK-418	Bdnf	H3K4me1/2/3	Increased methylation levels.	[1][4]
Kmt2d+/ βGeo Mice	TAK-418	Not specified	H3K4	Rescued histone modification defects.	[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TAK-418 Action

The following diagram illustrates the direct signaling pathway from TAK-418 administration to the normalization of gene expression.

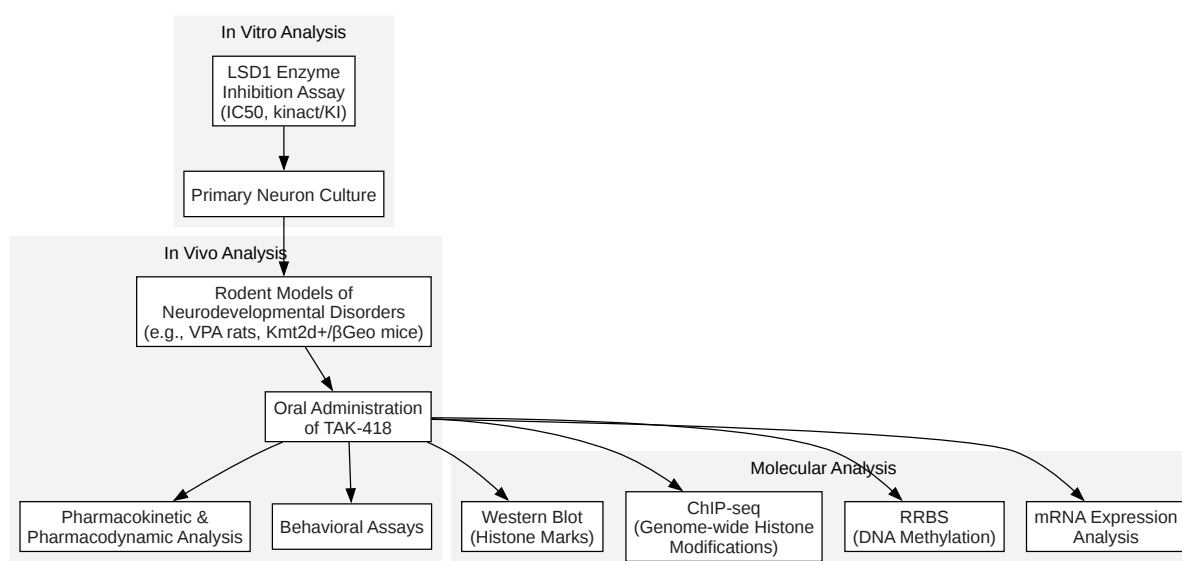


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Mechanism of TAK-418 action on epigenetic regulation.

Preclinical Experimental Workflow

The diagram below outlines a typical experimental workflow for the preclinical evaluation of TAK-418.



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Preclinical evaluation workflow for **(S,S)-TAK-418**.

Detailed Experimental Protocols

LSD1 Enzyme Inhibition Assay

- Objective: To determine the in vitro potency of **(S,S)-TAK-418** against the LSD1 enzyme.
- Methodology:
 - Recombinant human LSD1/CoRest complex is incubated with a biotinylated histone H3 peptide substrate.
 - **(S,S)-TAK-418** is added at various concentrations.
 - The reaction is initiated by the addition of the cofactor FAD.
 - The demethylation reaction is allowed to proceed for a specified time at room temperature.
 - The reaction is stopped, and the level of the demethylated product is detected using a specific antibody and a fluorescence-based reader.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
 - To determine the mode of inhibition (e.g., irreversible), time-dependent inhibition assays (kinact/KI) are performed by pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

- Objective: To identify the genome-wide landscape of specific histone modifications following TAK-418 treatment.
- Methodology:
 - Brain tissue from vehicle- or TAK-418-treated animals is collected and cross-linked with formaldehyde to fix protein-DNA interactions.
 - The chromatin is sheared into small fragments by sonication.

- An antibody specific to the histone modification of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin fragments.
- The cross-links are reversed, and the DNA is purified.
- The purified DNA is prepared for high-throughput sequencing, including library preparation (end-repair, A-tailing, and adapter ligation).
- The DNA libraries are sequenced, and the resulting reads are aligned to the reference genome.
- Peak calling algorithms are used to identify regions of the genome enriched for the histone modification.
- Differential binding analysis is performed to compare the enrichment between vehicle- and TAK-418-treated groups.

Reduced Representation Bisulfite Sequencing (RRBS)

- Objective: To assess changes in DNA methylation patterns at CpG-rich regions of the genome.
- Methodology:
 - Genomic DNA is extracted from the brain tissue of vehicle- or TAK-418-treated animals.
 - The DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CpG sites.
 - The resulting fragments are size-selected to enrich for CpG-rich regions.
 - The selected DNA fragments are subjected to bisulfite conversion, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
 - The converted DNA is amplified and sequenced.
 - The sequencing reads are aligned to the reference genome, and the methylation status of individual CpG sites is determined by comparing the sequence to the original genome.

- Differentially methylated regions (DMRs) between the treatment groups are identified.

This technical guide provides a foundational understanding of the epigenetic modifications induced by **(S,S)-TAK-418**. The presented data and methodologies underscore its potential as a therapeutic agent for neurodevelopmental disorders through the novel mechanism of epigenetic normalization. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

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